molecular formula C15H22N2O2 B1461098 N-(4-(Pivaloyl)pyridin-3-yl)pivalamide CAS No. 1951440-01-9

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide

Cat. No. B1461098
CAS RN: 1951440-01-9
M. Wt: 262.35 g/mol
InChI Key: GKWLNLQUPSWHPC-UHFFFAOYSA-N
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Description

“N-(4-(Pivaloyl)pyridin-3-yl)pivalamide” is a chemical compound with the molecular formula C15H22N2O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “N-(4-(Pivaloyl)pyridin-3-yl)pivalamide” consists of a pyridine ring attached to a pivalamide group. The molecular weight of the compound is 262.35 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide and its derivatives are explored in the field of chemical synthesis, specifically in the context of hydrolysis processes and structural analysis. The pivalamide group in such compounds can undergo hydrolysis using Fe(NO3)3 in MeOH, providing a method for preparing the corresponding amine from pivalamido pyrimidin-4-ones or fused pivalamido pyrimidin-4-ones (Bavetsias, Henderson, & McDonald, 2004). Additionally, the molecular structure of certain derivatives, which consist of pivalamide, pyridin, and hydroxy-methylphenyl moieties, exhibits non-planarity and is stabilized by intramolecular hydrogen bonding, contributing to the understanding of molecular interactions and conformations (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Lithiation Processes

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide is involved in lithiation processes. Lithiation of derivatives, such as N-(pyridin-3-ylmethyl)pivalamide, occurs on nitrogen and the ring at the 4-position, yielding substituted derivatives in high yields. The choice of lithium reagent impacts the regioselectivity and the type of substitution products obtained (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Coordination Polymers and Catalytic Properties

The compound plays a role in the formation of heterometallic coordination polymers. The linkage of trigonal complex [Fe2NiO(Piv)6] with polypyridine ligands leads to the formation of novel coordination polymers with diverse topologies and sorption properties. These polymers, such as [Fe2NiO(Piv)6(L(2))]n, exhibit porous structures and have been applied as heterogeneous catalysts in condensation reactions, demonstrating the material's potential in catalysis and material science (Sotnik et al., 2015).

Synthesis of Complex Compounds and Evaluation of Antibacterial Activity

Derivatives of N-(4-(Pivaloyl)pyridin-3-yl)pivalamide are used to synthesize complex compounds with potential antibacterial properties. For instance, reactions with active electrophilic compounds lead to the formation of complex structures, which upon further reactions and cyclizations, produce compounds with varying degrees of antibacterial activity against various bacteria, highlighting the compound's significance in pharmaceutical and medicinal chemistry (Al-Romaizan, 2019).

Mechanism of Action

The mechanism of action of “N-(4-(Pivaloyl)pyridin-3-yl)pivalamide” is not clear from the information available. It’s often used for pharmaceutical testing , which suggests it may have biological activity, but the specific details are not provided.

Future Directions

The future directions for “N-(4-(Pivaloyl)pyridin-3-yl)pivalamide” are not clear from the available information. It’s used for pharmaceutical testing , suggesting it may have potential applications in drug development or other areas of biomedical research.

properties

IUPAC Name

N-[4-(2,2-dimethylpropanoyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)12(18)10-7-8-16-9-11(10)17-13(19)15(4,5)6/h7-9H,1-6H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLNLQUPSWHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=NC=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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